Dioleoyl lecithin

Membrane Biophysics Lipid Phase Behavior Liposome Stability

Substituting DOPC with gel-phase lipids like DPPC or DSPC is a common procurement error that compromises membrane fluidity, permeability, and drug release kinetics. DOPC (CAS 4235-95-4), with a Tm of approx. -20°C, remains in a fluid liquid-disordered phase under physiological conditions-the correct choice for fluid membrane models and tunable liposome formulations. • Guarantees physiologically relevant fluid bilayers at RT and above • Enables systematic tuning of liposome release profiles via DOPC/saturated-lipid ratio adjustment • Pure synthetic lipid eliminates batch variability of natural lecithin

Molecular Formula C44H85NO8P+
Molecular Weight 787.1 g/mol
Cat. No. B1233198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioleoyl lecithin
Synonyms1,2-dioleoyl glycerophosphocholine
1,2-dioleoyl-sn-glycero-3-phosphocholine
1,2-dioleoyl-sn-glycerol-3-ethylphosphocholine
1,2-dioleoylglycerophosphocholine
1,2-DOCPC
1,2-oleoyl-sn-glycero-3-phosphocholine
1,2-oleoylphosphatidylcholine
1,2-oleoylphosphatidylcholine, (E,E)-isomer
1,2-oleoylphosphatidylcholine, (L-alpha)-(R-(Z,Z))-isomer
1,2-oleoylphosphatidylcholine, (R-(E,E))-isomer
1,2-oleoylphosphatidylcholine, (Z,Z)-(+-)-isomer
1,2-oleoylphosphatidylcholine, 14C-labeled, (R-(Z,Z))-isomer
dielaidinoyl lecithin
dielaidoylphosphatidylcholine
dioleoyl lecithin
dioleoyl phosphatidylcholine
dioleoylphosphatidylcholine
dioleoylphosphatidylcholine, DL-
dioleylphosphatidylcholine
DOPC
Molecular FormulaC44H85NO8P+
Molecular Weight787.1 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/p+1/b22-20-,23-21-
InChIKeySNKAWJBJQDLSFF-YEUCEMRASA-O
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOPC: Unsaturated Phospholipid for Membrane Research and Formulation


Dioleoyl lecithin, systematically designated as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), is a synthetic, zwitterionic phosphatidylcholine composed of two unsaturated oleic acid chains (18:1) esterified to a glycerol backbone [1]. This lipid is a cornerstone component in biophysical studies of membrane dynamics and in the formulation of various lipid-based drug delivery systems [2]. Its defining characteristic is an extremely low main gel-to-liquid crystalline phase transition temperature (Tm) of approximately -17 °C to -20 °C, which ensures that it exists in a highly fluid, liquid-disordered (Ld) state at physiological and standard laboratory temperatures [3]. This inherent fluidity is a primary driver for its selection as a model for fluid-phase membranes and as a functional excipient in pharmaceutical research [4].

DOPC vs. Saturated PCs: Why Substitution Fails


The assumption that phosphatidylcholines like DOPC, DPPC, and DSPC are functionally interchangeable due to their identical phosphocholine headgroups is a significant procurement and experimental risk. The critical point of divergence lies in the acyl chain saturation, which dictates the lipid's phase behavior at a given temperature. DOPC's low Tm (approx. -20°C) places it in a fluid phase under physiological conditions (37°C), whereas saturated-chain lipids like DPPC (Tm ≈ 41°C) and DSPC (Tm ≈ 55°C) exist in a rigid, ordered gel phase [1]. This fundamental difference in phase state translates directly into divergent performance characteristics in assays and formulations. For instance, substituting DOPC with DPPC will drastically alter membrane fluidity, solute permeability, and protein interactions in a biophysical experiment, and will completely change drug release kinetics and plasma stability in a nanoemulsion or liposomal drug delivery system [2]. Therefore, procurement decisions must be driven by the specific phase behavior and corresponding functional properties required for the intended application, not merely by compound class.

DOPC vs. DPPC and DSPC: Quantitative Evidence


Phase Transition Temperature: DOPC vs. Saturated PCs

The primary and most consequential differentiation of DOPC from saturated analogs is its main gel-to-liquid crystalline phase transition temperature (Tm). DOPC has a Tm of approximately -17°C to -20°C [1], meaning it is in a fluid, liquid-crystalline (Lα) phase at all typical experimental and physiological temperatures. In contrast, dipalmitoylphosphatidylcholine (DPPC) and distearoylphosphatidylcholine (DSPC) have Tm values of approximately 41°C and 55°C, respectively, and exist in a rigid, gel (Lβ') phase at room and body temperature [2].

Membrane Biophysics Lipid Phase Behavior Liposome Stability

Plasma Stability: DOPC vs. DPPC Nanoemulsions

A direct head-to-head comparison of nanoemulsions (Cur-NEs) stabilized by DOPC, DPPC, and DSPC revealed stark differences in in vivo performance. DPPC-stabilized Cur-NEs demonstrated prolonged circulation time and enhanced antitumor efficacy in mice, attributed to the gel state of DPPC at physiological temperature [1]. In contrast, DOPC and DSPC-stabilized Cur-NEs were prone to coalescence in plasma, resulting in rapid drug release and accelerated elimination from circulation [1]. This demonstrates that DOPC's fluid phase leads to a significantly different pharmacokinetic profile compared to a gel-phase lipid like DPPC.

Drug Delivery Pharmacokinetics Nanoemulsion Plasma Stability

Membrane Fluidity: DOPC vs. Natural Lecithin

A study using the fluorescent probe PRODAN compared the bilayer properties of unilamellar vesicles made from pure DOPC versus those made from natural lecithin [1]. The analysis of PRODAN's emission spectra indicated that the bilayer properties, especially fluidity, are significantly different depending on whether pure DOPC or natural lecithin is used [1]. This highlights that even within the phosphatidylcholine class, the specific molecular species (e.g., a well-defined synthetic lipid like DOPC vs. a heterogeneous natural mixture) has a quantifiable impact on membrane biophysical properties.

Membrane Fluidity Liposome Spectroscopy Bilayer Property

Liposome Property Optimization by Mixture Design

A mixture design study was conducted to optimize a liposome formulation using DOPC, POPC, and DPPC. The resulting optimal formulation was identified as DOPC: 46%, POPC: 12%, and DPPC: 42% [1]. This specific ternary mixture was required to achieve a defined set of target parameters, including an average diameter of 127.5 nm, a phase-transition temperature of 11.43 °C, and a fluidity value (1/P(TMA-DPH)) of 2.87 [1]. This demonstrates that pure DOPC alone does not yield the optimal balance of properties for this particular application; rather, a specific, data-driven blend is required, with DOPC being a critical, but not exclusive, component for tuning fluidity and transition temperature.

Liposome Formulation Mixture Design Encapsulation Efficiency Fluidity

Bubble Liposome Stability: DOPC vs. Saturated PCs

In the development of gas-encapsulated bubble liposomes (BLs) for ultrasound applications, the stability of the lipid shell was shown to be directly dependent on the phase state of the constituent phosphatidylcholine. A study comparing five types of phosphatidylcholines (DOPC, POPC, DMPC, DPPC, and DSPC) found that bubbles with shells in the gel phase (i.e., those made with DPPC or DSPC) had higher stability under exposure to ultrasound than those with shells in the liquid-crystalline phase (i.e., those made with DOPC) [1].

Bubble Liposomes Ultrasound Contrast Agents Mechanical Stability Phase Behavior

DOPC: Optimal Application Scenarios


Modeling Fluid-Phase Membranes

For fundamental biophysical research, DOPC is the lipid of choice when the goal is to construct a model of a fluid, liquid-disordered (Ld) membrane phase. Its Tm of ~ -20°C ensures it is always in this physiologically relevant fluid state at room temperature and above [1]. This is in direct contrast to saturated lipids like DPPC, which would form rigid gel-phase domains under identical conditions. This property allows researchers to isolate and study the behavior of membrane proteins, peptides, or drugs in a purely fluid bilayer environment without the complicating effects of phase separation.

High-Fluidity Formulation Design

The inherent fluidity of DOPC-derived bilayers translates to higher permeability compared to gel-phase bilayers. This makes DOPC a suitable candidate for formulating liposomes or nanoemulsions where a faster or more complete release of encapsulated cargo is desired, as opposed to a sustained-release profile [1]. The rapid drug release and clearance observed in DOPC-stabilized nanoemulsions in vivo [1] is a negative outcome for long-circulating formulations but can be a positive attribute for local, fast-acting, or burst-release delivery systems.

Tuning Liposome Properties

As demonstrated by the mixture design study, DOPC is not an all-or-nothing choice but a critical component in a formulation scientist's toolkit for precisely tuning a liposome's properties [1]. Its low Tm and high fluidity can be used to offset the rigidity of high-Tm lipids like DSPC. A researcher can systematically vary the ratio of DOPC to a saturated lipid to achieve a target membrane fluidity and transition temperature between the two extremes, thereby creating a custom membrane with properties optimized for a specific drug, stability requirement, or release profile.

Reproducible Lipid Composition for Membrane Studies

When experimental reproducibility is paramount, a pure, synthetic lipid like DOPC is mandated over a heterogeneous natural product like lecithin. The direct comparison using the PRODAN probe confirmed that DOPC and natural lecithin produce vesicles with significantly different bilayer properties, including fluidity and polarity [1]. For research where the biophysical environment must be strictly controlled and defined, procurement of pure DOPC is essential to eliminate batch-to-batch variability inherent in natural lipid extracts.

Technical Documentation Hub

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